N-(sec-butyl)-3,4-dimethylbenzenesulfonamide

Description

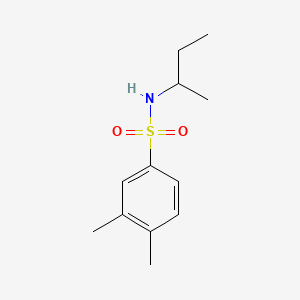

N-(sec-butyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two methyl groups at the 3- and 4-positions and a sec-butyl group attached to the sulfonamide nitrogen. The molecular formula is C₁₂H₁₉NO₂S, with a molecular weight of 265.35 g/mol. Sulfonamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties.

Properties

IUPAC Name |

N-butan-2-yl-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-5-11(4)13-16(14,15)12-7-6-9(2)10(3)8-12/h6-8,11,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVSCCOSHOIOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-3,4-dimethylbenzenesulfonamide typically involves the following steps:

Sulfonation: The initial step involves the sulfonation of 3,4-dimethylbenzene (xylene) to introduce the sulfonic acid group. This can be achieved using concentrated sulfuric acid or oleum.

Amidation: The sulfonic acid derivative is then reacted with sec-butylamine under controlled conditions to form the sulfonamide. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the sulfonamide group or other substituents on the benzene ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution Reagents: Halogens, alkylating agents, or nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or the sulfonamide nitrogen.

Scientific Research Applications

N-(sec-butyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(sec-butyl)-3,4-dimethylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sec-butyl and methyl groups can influence the compound’s binding affinity and specificity by affecting its overall shape and hydrophobicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

N-(sec-butyl)-3-iodo-4-methoxybenzenesulfonamide (CAS 791804-86-9)

- Structure : Features iodine (3-position) and methoxy (4-position) groups instead of methyl groups.

- Molecular Formula: C₁₁H₁₆INO₃S; Molecular Weight: 369.22 g/mol.

- Methoxy groups are electron-donating, altering electronic properties versus the electron-neutral methyl groups in the target compound. This could affect reactivity in electrophilic substitution or biological target binding .

N-(4-Hydroxyphenyl)benzenesulfonamide

- Structure : Hydroxyl group at the 4-position of the benzene ring.

- Molecular Formula : C₁₂H₁₂N₂O₃S; Molecular Weight : 278.30 g/mol.

- Key Differences :

Variations in the Sulfonamide Nitrogen Substituent

3,4-Diamino-N,N-diethylbenzene-1-sulfonamide (CAS 49804-28-6)

- Structure: Diethyl groups on the sulfonamide nitrogen and amino groups at 3- and 4-positions.

- Molecular Formula : C₁₀H₁₇N₃O₂S; Molecular Weight : 243.33 g/mol.

N-(sec-butyl)benzamide Derivatives

- Example: (S)-N-(sec-butyl)benzophenone imine.

- Structure : Sec-butyl group attached to an imine or amide nitrogen.

- Key Differences :

Data Table: Structural and Inferred Properties of Selected Sulfonamides

| Compound Name | Substituents (Benzene) | Nitrogen Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties (Inferred) |

|---|---|---|---|---|---|

| N-(sec-butyl)-3,4-dimethylbenzenesulfonamide | 3,4-dimethyl | sec-butyl | C₁₂H₁₉NO₂S | 265.35 | Hydrophobic, moderate steric hindrance |

| N-(sec-butyl)-3-iodo-4-methoxybenzenesulfonamide | 3-iodo, 4-methoxy | sec-butyl | C₁₁H₁₆INO₃S | 369.22 | Halogen bonding potential, higher density |

| 3,4-Diamino-N,N-diethylbenzene-1-sulfonamide | 3,4-diamino | diethyl | C₁₀H₁₇N₃O₂S | 243.33 | Polar, hydrogen-bonding capacity |

| N-(4-Hydroxyphenyl)benzenesulfonamide | 4-hydroxy | phenyl | C₁₂H₁₂N₂O₃S | 278.30 | High crystallinity, water solubility |

Biological Activity

N-(sec-butyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C13H19NO2S

- Molecular Weight : 251.36 g/mol

- IUPAC Name : this compound

The compound features a sec-butyl group and two methyl groups on a dimethyl-substituted benzene ring, contributing to its unique chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its sulfonamide moiety, which can mimic para-aminobenzoic acid (PABA). This mimicry allows the compound to inhibit bacterial folic acid synthesis, a critical pathway for bacterial growth. The inhibition occurs through competitive binding to the enzyme dihydropteroate synthase, disrupting the synthesis of folate and ultimately leading to bacterial cell death.

Biological Activities

-

Antibacterial Properties :

- This compound exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria. The sulfonamide group is known to interfere with bacterial metabolism by inhibiting folic acid synthesis.

-

Enzyme Inhibition :

- The compound has been investigated as an enzyme inhibitor in biochemical assays. Its ability to bind to specific enzymes suggests potential applications in therapeutic settings, such as cancer treatment where enzyme inhibition is crucial.

-

Antimicrobial Activity :

- Research indicates that this compound may possess antimicrobial properties beyond its antibacterial effects, making it a candidate for further exploration in treating infections caused by resistant strains.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(sec-butyl)-benzenesulfonamide | Lacks methyl groups on the benzene ring | Reduced reactivity and binding affinity |

| N-(tert-butyl)-3,4-dimethylbenzenesulfonamide | Tert-butyl group introduces steric hindrance | Altered interaction with molecular targets |

| N-(sec-butyl)-4-methylbenzenesulfonamide | One methyl group on the benzene ring | Different chemical reactivity and biological properties |

Case Studies and Research Findings

-

Enzyme Binding Studies :

- A study demonstrated that this compound effectively binds to dihydropteroate synthase with a Ki value indicating strong inhibitory potential.

- Antimicrobial Testing :

-

Pharmacological Applications :

- Investigations into the pharmacokinetics of this compound reveal favorable absorption characteristics, suggesting it could be developed into an effective oral medication for bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.